(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound with a complex structure. It belongs to the class of pyrazolones, which are known for their diverse biological activities. This compound is characterized by the presence of a methoxyphenyl group, a propylamino group, and a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolone ring can be reduced to form a dihydropyrazolone derivative.
Substitution: The propylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of dihydropyrazolone derivatives.
Substitution: Formation of various substituted pyrazolones.
Scientific Research Applications
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpyrazolone: Similar structure but lacks the propylamino group.
5-methylpyrazolone: Similar core structure but lacks the methoxyphenyl and propylamino groups.
Propylaminopyrazolone: Similar structure but lacks the methoxyphenyl group.
Uniqueness
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to the combination of its methoxyphenyl, propylamino, and pyrazolone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-(C-methyl-N-propylcarbonimidoyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H21N3O2/c1-5-10-17-11(2)15-12(3)18-19(16(15)20)13-6-8-14(21-4)9-7-13/h6-9,18H,5,10H2,1-4H3 |
InChI Key |
OPZSFBVLSUZSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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